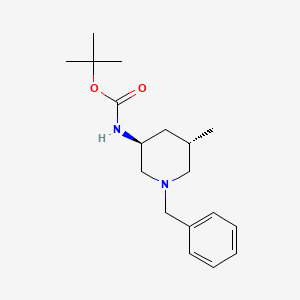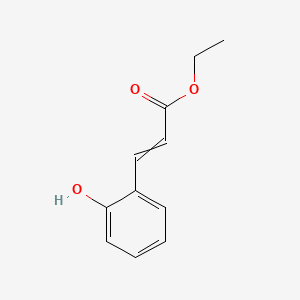
2-amino-4-isobutylamino-6-chloro-pyrimidine
Descripción general
Descripción
2-amino-4-isobutylamino-6-chloro-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-isobutylamino-6-chloro-pyrimidine can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloropyrimidine with isobutylamine and ammonia. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination of pyrimidine derivatives, followed by amination using isobutylamine and ammonia under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-isobutylamino-6-chloro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-isobutylamino-6-chloro-pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-isobutylamino-6-chloro-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis by binding to active sites or forming hydrogen bonds with biomolecules. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-chloropyrazine
- 4-Amino-6-chloropyrimidine
Uniqueness
2-amino-4-isobutylamino-6-chloro-pyrimidine is unique due to the presence of the isobutylamino group at position 4, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to other similar pyrimidine derivatives .
Propiedades
Número CAS |
6332-15-6 |
|---|---|
Fórmula molecular |
C8H13ClN4 |
Peso molecular |
200.67 g/mol |
Nombre IUPAC |
6-chloro-4-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H3,10,11,12,13) |
Clave InChI |
FIWXMUMIOJYNNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-nitrophenyl)methyl]triazole](/img/structure/B8769050.png)






![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8769115.png)
![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)



